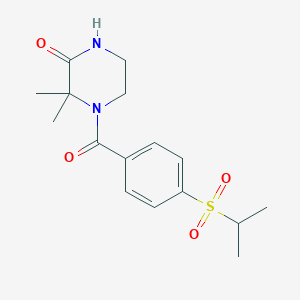

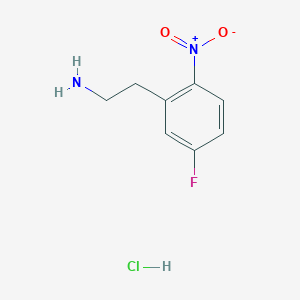

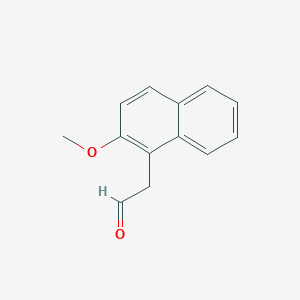

![molecular formula C16H19N5O2S B2534578 N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1226446-99-6](/img/structure/B2534578.png)

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzo[c][1,2,5]thiadiazole is a type of heterocyclic compound that has been extensively researched for use in photovoltaics or as fluorescent sensors . It’s a common acceptor heterocycle in producing donor-acceptor materials for organic electronics .

Synthesis Analysis

The synthesis of benzo[c][1,2,5]thiadiazole-based compounds often involves cross-coupling reactions . For example, the Stille reaction has been used to obtain high yields of π-spacer–acceptor–π-spacer type compounds .Molecular Structure Analysis

The molecular structure of benzo[c][1,2,5]thiadiazole-based compounds can be modified by varying the donor groups while keeping the benzo[c][1,2,5]thiadiazole acceptor group the same . This allows for the systematic modification of the photocatalyst’s optoelectronic and photophysical properties .Chemical Reactions Analysis

Benzo[c][1,2,5]thiadiazole-based compounds have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[c][1,2,5]thiadiazole-based compounds can be influenced by the choice of components in their design . For example, the addition of the 2,2′-bithiophene fragment as a π-spacer resulted in an unexpected increase of the extinction coefficient in the UV/vis spectra .Aplicaciones Científicas De Investigación

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives, which include structures similar to N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide, have been explored as inhibitors of photosynthetic electron transport. These compounds show potential in inhibiting the light-driven reduction of ferricyanide in isolated spinach chloroplasts, displaying properties comparable to commercial herbicides. The inhibitory potential of these compounds is primarily associated with their electrostatic properties (Vicentini et al., 2005).

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds, such as 4H-pyrazolo[1,5-c][1,3,5]thiadiazine-4-thiones. These synthesis processes contribute to the development of new chemical entities with potential biological activities (Vicentini et al., 1994).

Carbonic Anhydrase Inhibition

Metal complexes of derivatives similar to this compound have been found to be potent inhibitors of human carbonic anhydrase isoenzymes. These properties suggest potential therapeutic applications in conditions where carbonic anhydrase inhibition is beneficial (Büyükkıdan et al., 2013).

Antibacterial Agents

Derivatives of the compound have shown promise as antibacterial agents. For example, some analogs have demonstrated significant activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating their potential in addressing bacterial infections (Palkar et al., 2017).

Insecticidal Activity

Pyrazole amide derivatives, structurally related to the compound , have shown promising insecticidal activity. These compounds have been effective against pests like Helicoverpa armigera at low concentrations, indicating their potential use in agricultural pest control (Deng et al., 2016).

Mecanismo De Acción

Direcciones Futuras

The future directions in the research of benzo[c][1,2,5]thiadiazole-based compounds could involve the exploration of their potential as visible-light organophotocatalysts . A thorough selection of components in the designing of appropriate compounds with benzo[c][1,2,5]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Propiedades

IUPAC Name |

N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S/c1-16(2,3)13-9-14(21(18-13)6-7-22)17-15(23)10-4-5-11-12(8-10)20-24-19-11/h4-5,8-9,22H,6-7H2,1-3H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRSVGKVSZSRBMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC3=NSN=C3C=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

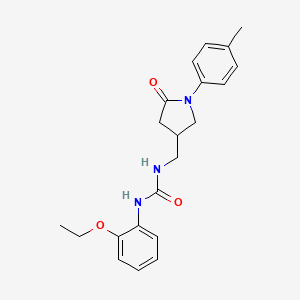

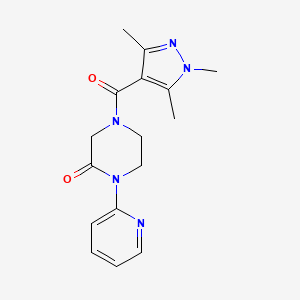

![2-(naphthalen-2-yloxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534501.png)

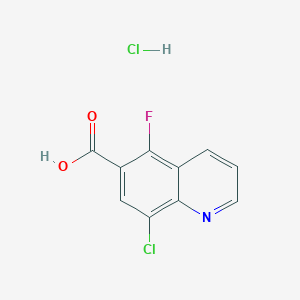

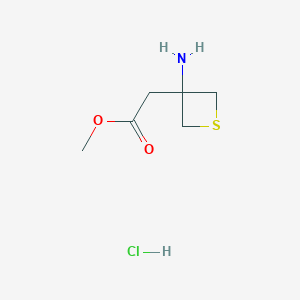

![5-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2534504.png)

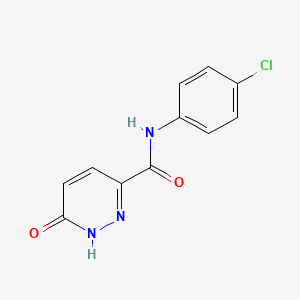

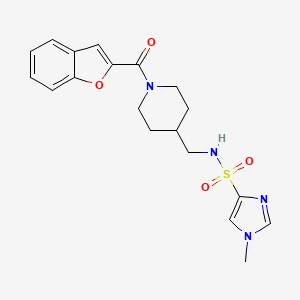

![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2534507.png)

![N-[3-[2-ethylsulfonyl-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2534511.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2534518.png)